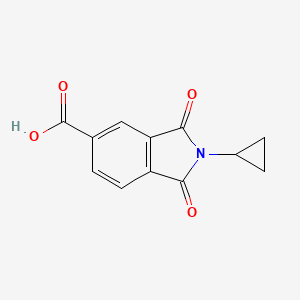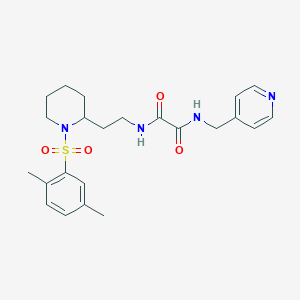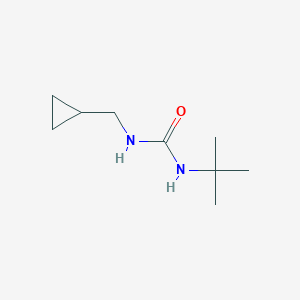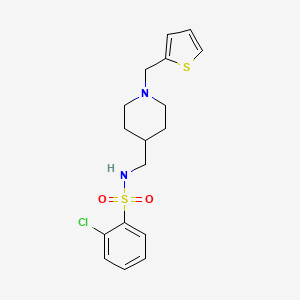![molecular formula C13H10N4O B2396463 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 327056-43-9](/img/structure/B2396463.png)
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline” is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound is a pale yellow powder with a melting point of 164–165°C .科学的研究の応用
Antitumor Activity
1,2,4-oxadiazole derivatives, including structural variants similar to 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]aniline, have been investigated for their antitumor properties. Novel compounds, such as those structurally characterized in Maftei et al. (2016), were assessed for in vitro anti-cancer activity using a monolayer proliferation assay across 12 cell lines. One specific compound demonstrated significant potency with a mean IC50 value of 5.66 μM, indicating potential in the development of antitumor agents (Maftei et al., 2016).
Chemical Synthesis and Structural Analysis
The structural analysis and synthesis of 1,2,4-oxadiazole derivatives, including compounds related to this compound, were explored. For instance, Zhao et al. (2017) utilized 2-(pyridin-2-yl) aniline as a new, removable directing group for C-H amination mediated by cupric acetate. This method enabled effective amination of the β-C(sp2)-H bonds of benzamide derivatives, showcasing the compound's potential as a versatile intermediate in chemical synthesis (Zhao et al., 2017).
Photophysics and Electroluminescence Applications
Compounds structurally similar to this compound have been studied for their photophysical properties and potential in electroluminescence applications. Vezzu et al. (2010) investigated tetradentate bis-cyclometalated platinum complexes, showcasing their luminescent properties and potential application in organic light-emitting diodes (OLEDs). The study emphasized the molecular design's impact on the emission properties, offering insights into the development of efficient electroluminescent materials (Vezzu et al., 2010).
Luminescent Sensing Applications
Oxadiazole derivatives, including those structurally related to this compound, have shown potential as luminescent sensing materials. Ding et al. (2017) synthesized and characterized a series of coordination polymers with oxadiazole-pyridine ligands, revealing strong fluorescent emissions and sensitive luminescence sensing for specific ions in aqueous solutions. This research illustrates the compound's potential in the development of luminescent sensors and highlights the relationship between molecular structure and photophysical properties (Ding et al., 2017).
作用機序
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to exhibit antimicrobial properties .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
特性
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-10-6-2-1-5-9(10)13-16-12(17-18-13)11-7-3-4-8-15-11/h1-8H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPMWUHRDUMXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B2396380.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)

![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)

![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)


![Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2396400.png)

